molecular formula C12H14N2O2 B1531131 1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea CAS No. 1223360-98-2

1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea

Cat. No.: B1531131
CAS No.: 1223360-98-2
M. Wt: 218.25 g/mol
InChI Key: AHRJTBOAQLHUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosensors for Urea Detection

Urea biosensors have been extensively studied for their ability to detect and quantify urea concentrations in various contexts, including medical diagnostics and environmental monitoring. These biosensors often utilize urease as a bioreceptor element and incorporate various materials such as nanoparticles and conducting polymers for enzyme immobilization, enhancing their sensitivity and stability (Botewad et al., 2021).

Environmental Fate of Alkylphenols

Research on alkylphenol ethoxylates, which are structurally related to 1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea, has highlighted concerns regarding their environmental impact. These compounds can degrade into more persistent alkylphenols, raising concerns about their potential to disrupt endocrine function in wildlife and humans (Ying et al., 2002).

Urease Inhibitors in Medicine

Urease inhibitors have been explored for their potential therapeutic applications, particularly in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. This research has identified various classes of compounds, including urea derivatives, as potential urease inhibitors (Kosikowska & Berlicki, 2011).

Urea in Drug Design

Urea derivatives are valued in medicinal chemistry for their unique hydrogen binding capabilities, which can be leveraged to modulate the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This makes urea derivatives, including those structurally related to this compound, significant in the design of new drugs (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Studies have also explored the potential of urea as a hydrogen carrier for fuel cells, highlighting its advantages such as non-toxicity, stability, and ease of transport and storage. This research suggests that urea and its derivatives could play a role in future sustainable hydrogen supply solutions (Rollinson et al., 2011).

Properties

IUPAC Name

1-(3-ethynylphenyl)-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-10-5-4-6-11(9-10)14-12(15)13-7-8-16-2/h1,4-6,9H,7-8H2,2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRJTBOAQLHUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea
Reactant of Route 4
Reactant of Route 4
1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.